molecular formula C11H12O3 B2442689 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103988-32-5

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B2442689
CAS No.: 103988-32-5
M. Wt: 192.214
InChI Key: BXPPKRXIAURYRK-UHFFFAOYSA-N
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Description

“2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a chemical compound with the CAS Number: 103988-32-5 . It has a molecular weight of 192.21 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The IUPAC name of the compound is 2,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid . The InChI code is 1S/C11H12O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-7H,1-2H3,(H,12,13) .


Chemical Reactions Analysis

Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 192.21 . It is in powder form and is stored at room temperature .

Scientific Research Applications

Molecular Docking and Spectroscopic Properties

The structural optimization, molecular docking analysis, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives, including those similar to 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, were investigated. These studies have shown that these compounds exhibit inhibitor effects against cancer and microbial diseases, highlighting their potential in pharmaceutical research and drug design. The comprehensive analysis includes DFT calculations and biological activities, pointing towards their significant role in understanding the reactivity and interaction with biological molecules (Sagaama et al., 2020).

Supramolecular Interactions

Research on 1-benzofuran-2,3-dicarboxylic acid, closely related to the subject compound, revealed its ability to form supramolecular adducts with various cations, demonstrating the compound's versatility in forming complex structures. These structures have applications in materials science and coordination chemistry, providing insight into the design of new materials with specific properties (Koner & Goldberg, 2009).

Photoreleasable Protecting Group for Carboxylic Acids

The use of dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids, including those structurally related to this compound, represents a novel approach in the field of photochemistry. This finding is crucial for developing light-sensitive drugs that can be activated at specific sites within the body, enhancing targeted therapy (Klan, Zabadal, & Heger, 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPPKRXIAURYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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